molecular formula C24H19N3O5 B2514835 3-(3,5-dimethylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide CAS No. 887897-58-7

3-(3,5-dimethylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Cat. No.: B2514835
CAS No.: 887897-58-7
M. Wt: 429.432
InChI Key: QBIVPZPTKLUTNT-UHFFFAOYSA-N
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Description

3-(3,5-dimethylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is an organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes under acidic or basic conditions.

    Amidation Reaction:

    Purification: The final product is usually purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to increase yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or biocatalysis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the benzofuran core or the methyl groups.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or CrO₃.

    Reduction: Catalysts like Pd/C or reagents like SnCl₂.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in metal-catalyzed reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Pharmacology: Studied for potential anti-inflammatory, antimicrobial, and anticancer activities.

Medicine

    Drug Development: Potential lead compound for the development of new therapeutic agents.

Industry

    Materials Science: Used in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethylbenzamido)-N-(4-methylphenyl)benzofuran-2-carboxamide
  • 3-(3,5-dimethylbenzamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide

Uniqueness

The presence of the nitro group in 3-(3,5-dimethylbenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide makes it unique compared to its analogs. This group can significantly influence the compound’s reactivity and biological activity.

Properties

IUPAC Name

3-[(3,5-dimethylbenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5/c1-14-11-15(2)13-16(12-14)23(28)26-21-19-5-3-4-6-20(19)32-22(21)24(29)25-17-7-9-18(10-8-17)27(30)31/h3-13H,1-2H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIVPZPTKLUTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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